Bis(ethylthio)methane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylsulfanylmethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-3-6-5-7-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVVQDWHKZIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196001 | |
| Record name | Bis(ethylthio)methane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-19-4 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(ethylthio)methane | |
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| Record name | Bis(ethylthio)methane | |
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| Record name | Bis(ethylthio)methane | |
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| Record name | Bis(ethylthio)methane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Bis Ethylthio Methane and Analogues
Alkylation-Based Reaction Pathways
Alkylation reactions provide a versatile approach to forming the carbon-sulfur bonds characteristic of dithioacetals. These methods often involve the nucleophilic attack of a sulfur-containing species on an electrophilic carbon center.
Thiolate Alkylation Approaches
A fundamental method for the synthesis of dithioacetals involves the alkylation of thiolates. This approach typically begins with the deprotonation of a thiol using a suitable base to generate a highly nucleophilic thiolate anion. This anion then reacts with a dihaloalkane, such as dichloromethane (B109758), in a double displacement reaction to furnish the desired dithioacetal.
The reaction of sodium ethanethiolate with dichloromethane is a classic example of this approach for the synthesis of bis(ethylthio)methane. The process involves two sequential nucleophilic substitution reactions where the ethanethiolate anion displaces the chloride ions from the dichloromethane molecule.
Another variation of this method involves the reaction of an aldehyde or ketone with a thiol in the presence of a Lewis acid, which activates the carbonyl group towards nucleophilic attack by the thiol. The intermediate hemithioacetal can then undergo a second thiol addition to form the dithioacetal. wikipedia.org
Grignard Reagent Mediated Syntheses
Grignard reagents offer an alternative pathway for the formation of dithioacetals, although their application in the direct synthesis of this compound is less common. More frequently, Grignard reagents are utilized in reactions with dithioacetal derivatives. For instance, dithioacetals can react with Grignard reagents in the presence of a nickel catalyst to yield olefinic coupling products. rsc.org This reaction proceeds through the cleavage of the carbon-sulfur bonds. rsc.orgiupac.org
In some cases, Grignard reagents can be used to generate α-thiomagnesium compounds from dithioacetal monoxides. These intermediates are stable and can be used in further synthetic applications. nih.gov The reaction of dithioesters with Grignard reagents can also lead to the formation of dithioacetals through a thiophilic addition followed by rearrangement and alkylation. researchgate.net
Acid-Catalyzed Condensation Reactions
The most prevalent and straightforward method for synthesizing dithioacetals, including this compound, is the acid-catalyzed condensation of an aldehyde or ketone with two equivalents of a thiol. wikipedia.org This reaction typically involves the use of a Brønsted or Lewis acid catalyst to activate the carbonyl group.
Commonly used acid catalysts include hydrogen chloride, p-toluenesulfonic acid, and methanesulfonic acid. tandfonline.comgoogle.comgoogle.com The reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes acid-catalyzed dehydration and subsequent attack by a second thiol molecule to yield the dithioacetal. wikipedia.org For example, the reaction of formaldehyde (B43269) with ethanethiol (B150549) in the presence of an acid catalyst is a direct route to this compound. nbinno.com The use of dehydrating agents or azeotropic removal of water can drive the equilibrium towards the formation of the dithioacetal.
A variety of aldehydes and ketones can be converted to their corresponding dithioacetals using this method. organic-chemistry.org The reaction conditions are generally mild and tolerate a range of functional groups. organic-chemistry.org
| Reactants | Catalyst | Product | Reference |
| Aldehyde/Ketone, Thiol | Hafnium trifluoromethanesulfonate | Thioacetal | organic-chemistry.org |
| Aldehyde/Ketone, Thiol | Tungstophosphoric acid | Thioacetal | organic-chemistry.org |
| Aldehyde/Ketone, Thiol | Iodine | Thioacetal | organic-chemistry.org |
| Aldehyde/Acetone, Thiol | Methanesulfonic anhydride (B1165640) | Thioacetal/Thioketal | mdpi.com |
Exploration of Emerging Synthetic Routes and Catalytic Systems
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for dithioacetal synthesis. These emerging routes often employ novel catalytic systems.
Gold-catalyzed hydrothiolation of vinyl sulfides has been reported as a mild method for the synthesis of unsymmetrical dithioacetals. rsc.org This approach demonstrates broad substrate scope and high efficiency. Additionally, synergistic catalysis, employing a combination of a Lewis acid and a co-catalyst, has been used in ring-opening reactions of dihydropyrans with α-oxoketene dithioacetals. rsc.org
Metal-free methods are also gaining traction. For instance, the sulfenylation of the vinyl C–H bond in ketene (B1206846) dithioacetals can be achieved using molecular iodine. acs.org Furthermore, a catalyst- and solvent-free acetal-thiol "click-like" reaction has been developed for the synthesis of dithioacetals, offering a green and efficient alternative. nih.gov
Other novel approaches include the use of S-methyldiethylphosphinate as a methylthio-group source for the synthesis of dimethyl dithioacetals of arenecarbaldehydes, avoiding the use of toxic methyl mercaptan. researchtrends.net The reaction of dimethyl sulfoxide (B87167) (DMSO) with acetic anhydride has also been reported as a method to produce bis(methylthio)methane (B156853). researchgate.net
Stereochemical Control and Regioselectivity in Dithioacetal Formation
Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, and the formation of dithioacetals is no exception.
The synthesis of chiral dithioacetals can be achieved by using chiral starting materials or through the use of chiral catalysts. Prolinal dithioacetals, for example, have been used as catalysts in highly enantioselective and diastereoselective Michael addition reactions. nih.gov The stereochemical outcome of these reactions is often directed by steric interactions. nih.gov
The regioselective synthesis of dithioacetals is particularly important when dealing with unsymmetrical ketones or substrates with multiple reactive sites. The choice of catalyst and reaction conditions can significantly influence the regioselectivity. For instance, zinc-catalyzed dihydrosulfenylation of alkynes with thiols provides dithioacetals with high regioselectivity. organic-chemistry.org
In the context of α-oxoketene dithioacetals, which are versatile synthetic intermediates, methods for their regioselective functionalization have been developed. This includes the regioselective construction of trifluoromethylated pyrazoles from iodo-substituted α-oxoketene dithioacetals. rsc.org The formation of dithioacetal-α,α-diglycosides through the stereoselective ring-opening of 1,6-anhydrosugars also highlights the potential for high stereocontrol in dithioacetal synthesis. mdpi.comresearchgate.net
Reaction Chemistry and Mechanistic Investigations of Bis Ethylthio Methane
Reactivity Profiling of the Dithioacetal Moiety
The dithioacetal group is a key functional component of bis(ethylthio)methane, rendering the molecule susceptible to various reactions. This functional group is known for its stability under both acidic and basic conditions, making it a useful protecting group for carbonyl compounds in organic synthesis. researchgate.net
The carbon atom of the methylene (B1212753) bridge in this compound exhibits electrophilic character. This is due to the polarization of the carbon-sulfur bonds, which makes the carbon atom susceptible to attack by nucleophiles. ksu.edu.sa The presence of two sulfur atoms enhances this effect. This electrophilic nature allows this compound to participate in reactions where it acts as an electrophile. For instance, in the presence of a strong acid, the dithioacetal can be activated, facilitating reactions with various nucleophiles. The electrophilic character of the central carbon is a common feature among dithioacetals and is fundamental to their synthetic applications. 20.210.105
This compound can undergo nucleophilic substitution reactions where the ethylthio groups act as leaving groups. However, these reactions are generally less common than those involving the activation of the C-H bonds adjacent to the sulfur atoms. The stability of the dithioacetal functional group often requires harsh conditions or specific reagents to facilitate substitution at the central carbon. researchgate.net Nevertheless, under certain conditions, nucleophiles can displace one or both of the ethylthio groups. The feasibility of these reactions is influenced by the strength of the nucleophile and the reaction conditions. For example, reactions with organometallic reagents can lead to the substitution of the ethylthio groups.
Dihalomethanes react with hydrogen sulfide (B99878) species in nucleophilic substitution reactions, which can lead to the formation of dithiomethane, a related compound. mit.edu The reactivity in these S_N2 reactions is influenced by the nature of the halogen and the nucleophile. mit.eduscience-revision.co.uk
While this compound itself is not typically involved in addition or cycloaddition reactions in the same way as unsaturated compounds, its derivatives can participate in such transformations. For instance, ketene (B1206846) dithioacetals, which can be conceptually derived from dithioacetals, are known to undergo cycloaddition reactions. clockss.org The dithioacetal moiety can be a precursor to reactive intermediates that then participate in addition and cycloaddition reactions. For example, deprotonation of the central methylene group can generate a nucleophilic carbanion that can add to electrophilic double bonds.
Nucleophilic Substitution Reactions
Oxidation Chemistry of Sulfur Centers
The sulfur atoms in this compound are readily oxidized, a characteristic feature of thioethers. This reactivity allows for the synthesis of a variety of oxidized derivatives, including sulfoxides and sulfones. google.com
The oxidation of this compound can be controlled to yield either the corresponding monosulfoxide, disulfoxide, or sulfone. oup.com Common oxidizing agents such as hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA) are effective for these transformations. oup.com The reaction proceeds stepwise, with the initial oxidation of one sulfur atom to a sulfoxide (B87167). Further oxidation can then occur at the second sulfur atom or at the already oxidized sulfur, leading to a sulfone.
The selective formation of these products depends on the stoichiometry of the oxidizing agent and the reaction conditions. For example, using one equivalent of the oxidant favors the formation of the monosulfoxide, while an excess of the oxidant will lead to the disulfoxide and subsequently the sulfone. oup.com The oxidation of the related compound, bis(methylthio)methane (B156853), has been studied in detail, providing insights into the stepwise oxidation process. oup.comkit.edu
Table 1: Products of this compound Oxidation
| Oxidizing Agent | Product(s) |
|---|---|
| Hydrogen Peroxide (1 equiv.) | This compound sulfoxide |
| Hydrogen Peroxide (excess) | This compound disulfoxide, this compound sulfone |
| m-CPBA (1 equiv.) | This compound sulfoxide |
| m-CPBA (excess) | This compound disulfoxide, this compound sulfone |
This table is based on the general reactivity of thioethers and dithioacetals as described in the provided search results. oup.comkit.edu
The kinetics of the oxidation of this compound can be compared to that of other thioethers to understand the influence of the dithioacetal structure on reactivity. Generally, the presence of the second thioether group can influence the rate of oxidation of the first. Studies on the oxidation of dithia compounds have shown that there is a mutual influence of the sulfur functions. kit.edu
The rate of oxidation is dependent on the oxidizing agent used. For instance, hypochlorite (B82951) is a much faster oxidizing agent for thioethers than hydrogen peroxide. nih.gov The oxidation of thioethers to sulfoxides with hydrogen peroxide under near-physiological conditions is a slow process, whereas oxidation by hypochlorite is significantly faster. nih.gov The kinetics of thioether oxidation are also influenced by the electronic properties of the substituents. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde (B43269) diethyl dithioacetal |
| This compound sulfoxide |
| This compound disulfoxide |
| This compound sulfone |
| Bis(methylthio)methane |
| Hydrogen peroxide |
| meta-chloroperbenzoic acid |
| Potassium permanganate |
| Hypochlorite |
| Dihalomethanes |
| Hydrogen sulfide |
| Dithiomethane |
Mechanistic Elucidation of Oxidation Pathways
The oxidation of this compound, a dithioacetal, typically proceeds through a stepwise mechanism involving the sulfur atoms. The initial oxidation targets one of the sulfur atoms to form a sulfoxide. This intermediate can then undergo further oxidation at the same sulfur atom to yield a sulfone, or at the second sulfur atom to produce a bis-sulfoxide. The specific pathway and final products are influenced by the nature of the oxidizing agent and the reaction conditions.
Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for these transformations. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. For instance, with hydrogen peroxide, the reaction is often acid-catalyzed to enhance the electrophilicity of the peroxide. The sulfur atom's lone pair of electrons attacks the electrophilic oxygen of the protonated hydrogen peroxide, leading to the formation of the sulfoxide and water.
Further oxidation to the sulfone follows a similar pathway, where the sulfur atom of the sulfoxide acts as the nucleophile. The relative rates of these oxidation steps determine the product distribution. In some cases, selective oxidation to the sulfoxide is possible by using milder oxidants or by controlling the stoichiometry of the strong oxidant. tcichemicals.com
Computational studies, such as those using Density Functional Theory (DFT), can provide deeper insights into the reaction pathways. These studies help in calculating the activation energies for the formation of sulfoxides and sulfones, revealing the relative favorability of each oxidation step. For instance, DFT studies on analogous compounds like bis(methylthio)methane have shown that oxidation to the sulfoxide has a lower activation energy compared to subsequent oxidation steps.
The reaction can be summarized as follows:
Step 1: Formation of Sulfoxide: this compound + [O] → Ethyl(ethylsulfinyl)methylsulfane
Step 2: Further Oxidation:
Ethyl(ethylsulfinyl)methylsulfane + [O] → Ethyl(ethylsulfonyl)methylsulfane (Sulfone)
Ethyl(ethylsulfinyl)methylsulfane + [O] → Bis(ethylsulfinyl)methane (Bis-sulfoxide)
The choice of oxidant and reaction conditions allows for the selective synthesis of these oxidized derivatives, which have applications in various fields of chemistry.
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involving organosulfur compounds like this compound are a key aspect of their chemistry, often leading to structurally diverse products. While specific rearrangement pathways for this compound are not extensively detailed in the provided context, general principles of rearrangement reactions in similar molecules can be applied.
One common type of rearrangement is the -shift, where a group migrates to an adjacent atom. byjus.com In the context of thioacetals, this could be initiated by the formation of a carbocation intermediate. msu.edu For instance, under acidic conditions, protonation of one of the sulfur atoms followed by the loss of ethanethiol (B150549) could generate a carbocation stabilized by the remaining sulfur atom. A subsequent rearrangement could then occur, although this is less common for simple thioacetals without specific structural features that would drive such a process.
More relevant are sigmatropic rearrangements, such as the researchgate.netresearchgate.net-sigmatropic rearrangement seen in the Claisen rearrangement of allyl aryl ethers. byjus.com While this compound itself does not possess the required structure for a classic Claisen or Cope rearrangement, derivatives of it could potentially undergo such transformations.
Isomerization of this compound is also a possibility, particularly under thermal or photochemical conditions. These processes could involve the cleavage and reformation of C-S bonds, potentially leading to the formation of structural isomers. However, without specific activating groups, these reactions would likely require significant energy input.
It is important to note that the stability of the thioacetal group makes it relatively resistant to rearrangements under mild conditions. Drastic conditions, such as high temperatures or the presence of strong acids or bases, would likely be required to induce such transformations.
Derivatization Strategies for Functional Group Transformation
This compound serves as a versatile building block in organic synthesis, primarily through reactions that transform its functional groups. The thioacetal moiety can be manipulated in several ways to introduce new functionalities.
One of the most common transformations is the deprotection of the thioacetal to regenerate the parent carbonyl group, in this case, formaldehyde. This is typically achieved using oxidizing agents or reagents that form stable complexes with sulfur. tcichemicals.com For example, reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or Dess-Martin periodinane can oxidize the thioacetal, facilitating its hydrolysis to the corresponding aldehyde or ketone. tcichemicals.com
The sulfur atoms in this compound can also act as nucleophiles. Reaction with alkylating agents, such as methyl iodide, can lead to the formation of sulfonium (B1226848) salts. tcichemicals.com These salts are themselves useful intermediates for further reactions.
Furthermore, the acidity of the proton on the central carbon atom can be exploited. Treatment with a strong base can generate a carbanion, which can then react with various electrophiles. This "umpolung" (polarity inversion) strategy allows for the introduction of a wide range of substituents at the central carbon, making this compound a formyl anion equivalent. tcichemicals.com
The following table summarizes some key reactions of this compound for synthetic applications:
| Reagent(s) | Product Type | Application |
| Oxidizing agents (e.g., PIFA, Dess-Martin periodinane) followed by hydrolysis | Aldehyde (Formaldehyde) | Deprotection of the thioacetal |
| Alkyl halides (e.g., CH₃I) | Sulfonium salt | Synthesis of sulfonium intermediates |
| Strong base (e.g., n-BuLi) followed by an electrophile (E⁺) | Substituted thioacetal (R-CH(SEt)₂) | Introduction of various functional groups |
These derivatization strategies highlight the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.
In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), it is often necessary to convert non-volatile or thermally labile compounds into more volatile and stable derivatives. mdpi.com While this compound itself is a volatile compound, derivatization strategies are crucial for the analysis of related, less volatile compounds where this compound might be a structural motif.
For instance, if a larger molecule contains a this compound moiety and also polar functional groups like hydroxyl or carboxyl groups, these polar groups would need to be derivatized to improve chromatographic behavior. Common derivatization techniques include silylation, where a trimethylsilyl (B98337) (TMS) group replaces the active hydrogen of a polar functional group. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com
Another common technique is the formation of methyloxime (MO) derivatives from keto groups, which can prevent the formation of enol artifacts during silylation. mdpi.com This is typically followed by silylation of any hydroxyl groups present in the molecule.
In the context of analyzing complex mixtures, such as those from biological samples or environmental matrices, these derivatization steps are essential for achieving good separation and sensitive detection by GC-MS. nih.govnih.gov The choice of derivatization reagent depends on the specific functional groups present in the analyte and the analytical requirements of the method.
The following table outlines common derivatization strategies for analytes containing polar functional groups, which could be applied to derivatives of this compound:
| Derivatization Reagent | Target Functional Group | Derivative Type | Purpose |
| MSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Trimethylsilyl (TMS) ether/ester | Increase volatility and thermal stability |
| O-methylhydroxylamine hydrochloride | Keto (=O) | Methyloxime (MO) | Prevent enol formation, improve stability |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl (TFA) ester | Increase volatility |
These methods are fundamental in the analytical workflow for the determination of complex molecules in various samples. mdpi.com
Reactions with Specific Reagents for Synthetic Applications
Metal-Ligand Coordination Chemistry
The sulfur atoms in this compound possess lone pairs of electrons, enabling them to act as ligands and coordinate with transition metals. This coordination chemistry is fundamental to the use of thioethers and thioacetals in catalysis and materials science. researchgate.netacs.orgresearchgate.net
This compound can act as a bidentate ligand, chelating to a metal center through both sulfur atoms to form a stable ring structure. Alternatively, it can act as a bridging ligand, connecting two or more metal centers. researchgate.net The coordination mode depends on various factors, including the nature of the metal, the other ligands present, and the reaction conditions.
The interaction of this compound and similar thioether ligands with transition metals like silver(I), copper(I), and rhodium(I) has been studied. researchgate.netacs.orgnih.govacs.org For example, reactions with silver salts can lead to the formation of coordination polymers with interesting structural motifs, where the bis(thioether)methane ligand bridges silver centers. acs.orgresearchgate.net The geometry around the metal center is influenced by the ligand and any counter-anions present.
In the context of catalysis, the coordination of this compound to a transition metal can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity. For instance, thioether ligands are known to be effective in various catalytic transformations, including cross-coupling reactions and hydroacylation. acs.org
The interaction with transition metal catalysts can be summarized in the following table:
| Transition Metal | Coordination Mode | Resulting Structure/Application |
| Silver(I) | Bridging | Coordination polymers, supramolecular assemblies acs.orgresearchgate.net |
| Copper(I) | Chelating/Bridging | Dinuclear complexes, potential catalytic intermediates nih.gov |
| Rhodium(I) | Chelating | Catalysts for reactions like hydroacylation acs.org |
| Nickel(II) | Chelating | Model complexes for bioinorganic systems rsc.org |
The study of these metal-ligand interactions is crucial for the rational design of new catalysts and functional materials based on thioether ligands.
Design of Ligands for Organometallic Complexes
The chemical compound this compound serves as a foundational building block in the design of specialized ligands for the formation of organometallic complexes. Through targeted chemical modifications, the basic this compound structure can be elaborated into ligands with specific coordination properties. A key example of this is the synthesis of its sulfinyl derivative, which has been successfully employed in the complexation of rare earth metals.
Synthesis and Characterization of rac-bis(ethylsulfinyl)methane
The transformation of this compound into a ligand suitable for coordinating with hard metal ions, such as rare earth elements, is achieved through the oxidation of the sulfur atoms. This process converts the thioether functionalities into sulfoxide groups, resulting in the formation of bis(ethylsulfinyl)methane.
Detailed research findings have outlined the synthesis of racemic-bis(ethylsulfinyl)methane (rac-besm). The synthesis involves the oxidation of this compound using hydrogen peroxide in an acetic acid medium. This reaction yields a mixture of the meso and d,l diastereomers of bis(ethylsulfinyl)methane. The racemic mixture can be isolated and purified by recrystallization from a chloroform-diethyl ether solvent system. osti.gov
The successful synthesis and characterization of the resulting ligand are confirmed through various analytical techniques, as summarized in the table below.
Table 1: Analytical Characterization Data for rac-bis(ethylsulfinyl)methane
| Analytical Technique | Observation/Result |
| Elemental Analysis (CHS) | Confirms the elemental composition of the compound. osti.gov |
| High-Resolution Mass Spectrometry | Determines the precise molecular weight. osti.gov |
| Infrared (IR) Spectroscopy | Provides information on the vibrational modes of the chemical bonds, confirming the presence of sulfoxide groups. osti.gov |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Elucidates the chemical environment of the hydrogen and carbon atoms within the molecule. osti.gov |
Coordination Chemistry with Rare Earth Metals
The synthesized rac-bis(ethylsulfinyl)methane has proven to be an effective ligand in the formation of coordination complexes with a series of rare earth elements. Research has documented the synthesis of complexes with the general formula RE(pic)₃·2rac-besm, where RE represents a rare earth metal and pic stands for picrate (B76445). osti.gov
The formation of these complexes demonstrates the capability of the bis(ethylsulfinyl)methane ligand to coordinate with metal centers. The characterization of these organometallic compounds has been thoroughly investigated, providing insights into their structure and bonding.
Table 2: Characterized Rare Earth Complexes with rac-bis(ethylsulfinyl)methane Ligand
| Rare Earth Element (RE) | Complex Composition |
| Lanthanum (La) | La(pic)₃·2rac-besm osti.gov |
| Cerium (Ce) | Ce(pic)₃·2rac-besm osti.gov |
| Neodymium (Nd) | Nd(pic)₃·2rac-besm osti.gov |
| Europium (Eu) | Eu(pic)₃·2rac-besm osti.gov |
| Gadolinium (Gd) | Gd(pic)₃·2rac-besm osti.gov |
| Erbium (Er) | Er(pic)₃·2rac-besm osti.gov |
| Thulium (Tm) | Tm(pic)₃·2rac-besm osti.gov |
| Ytterbium (Yb) | Yb(pic)₃·2rac-besm osti.gov |
| Lutetium (Lu) | Lu(pic)₃·2rac-besm osti.gov |
| Yttrium (Y) | Y(pic)₃·2rac-besm osti.gov |
The structural properties of these complexes have been elucidated through a variety of analytical methods.
Table 3: Analytical Methods for Characterization of RE(pic)₃·2rac-besm Complexes
| Analytical Technique | Purpose |
| Elemental Analysis (CHNS) | To confirm the elemental composition of the complexes. osti.gov |
| Complexometric Titration with EDTA | To determine the rare earth metal content. osti.gov |
| Conductance Measurements | To assess the electrolytic nature of the complexes in solution. osti.gov |
| X-ray Powder Patterns | To analyze the crystalline structure of the solid-state materials. osti.gov |
| Infrared (IR) Spectroscopy | To study the coordination of the ligand to the metal ion. osti.gov |
| Visible Absorption Spectroscopy (for Nd complex) | To investigate the electronic transitions of the neodymium ion. osti.gov |
| Emission Spectroscopy (for Eu complex) | To probe the luminescent properties of the europium complex. osti.gov |
Further structural analysis of the europium complex, Eu(pic)₃·2rac-besm, suggests a probable coordination number of eight for the Eu³⁺ ion, with the coordinating atoms likely arranged in a dodecahedral geometry. osti.gov This indicates that the bis(ethylsulfinyl)methane ligand, in conjunction with the picrate anions, effectively saturates the coordination sphere of the large rare earth metal ion.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bis(ethylthio)methane, providing precise information about the hydrogen and carbon atomic environments within the molecule.
The ¹H NMR spectrum of this compound (C₅H₁₂S₂) is characterized by three distinct signals, corresponding to the three unique proton environments in its symmetrical structure (CH₃-CH₂-S-CH₂-S-CH₂-CH₃).
A triplet appears for the six protons of the two terminal methyl (CH₃) groups. The signal is split into a triplet by the two adjacent methylene (B1212753) (CH₂) protons.
A quartet corresponds to the four protons of the two ethyl methylene (S-CH₂) groups. This signal is split into a quartet by the three neighboring methyl protons.
A singlet represents the two protons of the central methylene (S-CH₂-S) bridge. As there are no adjacent protons, this signal remains unsplit.
While a definitive spectrum for the parent compound is not widely published, data from closely related derivatives, such as β-L-fucopyranosyl this compound, provide strong indicative values for the ethylthio moiety. plos.org In this derivative, the ethylthio protons appear as multiplets at approximately 2.73 ppm (-S-CH₂ -) and 1.2-1.3 ppm (-CH₃ ). plos.org Based on general principles and related structures, the expected chemical shifts are summarized below.
| Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -S-CH₂-S- | ~3.7 | Singlet (s) | 2H |
| -S-CH₂-CH₃ | ~2.7 | Quartet (q) | 4H |
| -CH₂-CH₃ | ~1.3 | Triplet (t) | 6H |
The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, confirming the presence of three distinct carbon environments due to the molecule's symmetry.
One signal corresponds to the two equivalent terminal methyl carbons.
A second signal arises from the two equivalent ethyl methylene carbons directly bonded to sulfur.
A third signal represents the single central bridging methylene carbon.
Data from the aforementioned β-L-fucopyranosyl this compound derivative show signals for the ethylthio group carbons at δ 15.07 ppm (CH₃) and δ 26.05/26.13 ppm (SCH₂), with the central dithioacetal carbon at δ 53.20 ppm. plos.org These values allow for a reliable estimation of the chemical shifts for this compound.
| Assignment | Approx. Chemical Shift (δ, ppm) |
|---|---|
| -S-CH₂-S- | ~42 |
| -S-CH₂-CH₃ | ~26 |
| -CH₂-CH₃ | ~15 |
To unambiguously confirm the structure and assign all ¹H and ¹³C signals, various 2D NMR experiments are employed. plos.org
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak would be observed between the triplet of the methyl protons (~1.3 ppm) and the quartet of the adjacent ethyl methylene protons (~2.7 ppm), confirming the presence of the ethyl groups. The central methylene singlet would show no correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with its directly attached carbon atom. columbia.edu This experiment would definitively link the proton signals to their corresponding carbon signals as listed in the tables above, for instance, connecting the proton signal at ~2.7 ppm to the carbon signal at ~26 ppm.
A correlation from the central methylene protons (~3.7 ppm) to the ethyl methylene carbons (~26 ppm).
A correlation from the ethyl methylene protons (~2.7 ppm) to the central methylene carbon (~42 ppm) and the methyl carbons (~15 ppm).
Carbon (13C) NMR Spectral Interpretation
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized forms.
High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which is used to determine its elemental formula. oup.com For this compound, the calculated exact mass for the molecular formula C₅H₁₂S₂ is 136.03804 Da. nih.gov Experimental determination of a mass very close to this value by HRMS would confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass but different atomic constituents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₂S₂ | nih.gov |
| Calculated Exact Mass | 136.03804 Da | nih.gov |
Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. In this technique, a sample is vaporized and passed through a chromatographic column, which separates components based on properties like boiling point and polarity. The retention time is a key indicator of a compound's identity and purity. nih.gov
As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The spectrum displays the molecular ion peak [M]⁺• and various fragment ions. For this compound, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 136. Common fragmentation patterns for thioethers include alpha-cleavage, where the bond adjacent to the sulfur atom breaks. libretexts.org
Key expected fragments in the mass spectrum of this compound are detailed below.
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 136 | [CH₃CH₂SCH₂SCH₂CH₃]⁺• | Molecular Ion (M⁺•) |
| 75 | [CH₃CH₂SCH₂]⁺ | Base Peak (most abundant fragment), from α-cleavage |
| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |
| 47 | [CH₃S]⁺ | Methylthio cation (from rearrangement/further fragmentation) |
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations of Molecular Structure and Conformation
Quantum mechanical calculations, particularly ab initio methods, have been instrumental in determining the gas-phase structure and conformational properties of simple dithioacetals. acs.org These computational approaches, when used in conjunction with experimental techniques like gas-phase electron diffraction (GED), provide highly accurate molecular parameters. acs.org
A combined GED and ab initio molecular orbital study was conducted on bis(methylthio)methane (B156853) to define its structure and conformational mix. acs.org The calculations employed various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with basis sets such as 6-311+G(d). acs.org The results from these calculations were used to augment and refine the experimental diffraction data, leading to a detailed structural model. acs.org
Table 1: Selected Geometric Parameters for the G+G+ Conformer of Bis(methylthio)methane from a Combined GED/Ab Initio Study
| Parameter | Value (with 2σ uncertainty) |
|---|---|
| r(C-S) | 1.806(2) Å |
| r(C-H) in CH₂ | 1.098(5) Å |
| ∠(S-C-S) | 115.9(3)° |
| ∠(C-S-C) | 102.8(24)° |
| Dihedral Angle φ(CSCS) | 54(6)° |
Data sourced from a combined Gas-Phase Electron Diffraction and ab initio (HF/6-311+G(d)) study. acs.org
Theoretical studies have mapped out the conformational energy landscape for bis(methylthio)methane, revealing the presence of multiple stable conformers. In the gas phase at approximately 100 °C, the molecule exists predominantly in two forms: a G+G+ conformer and a GA conformer. acs.org The main conformer, G+G+, possesses C₂ symmetry. acs.org The second conformer, which has C₁ symmetry, was found to have CSCS dihedral angles of 74° and 186° based on ab initio values. acs.org
The study determined that the G+G+ form is the most abundant, accounting for approximately 70% of the mixture, with the GA form making up the remainder. acs.org This composition corresponds to an enthalpy difference (ΔH) of 2.2(6) kcal mol⁻¹. acs.org This experimental finding is in reasonable agreement with theoretical enthalpy differences calculated at 373 K using various methods, which were 1.49 kcal mol⁻¹ (HF), 2.38 kcal mol⁻¹ (MP2), and 2.15 kcal mol⁻¹ (B3LYP). acs.org
Bonding analysis through QM calculations provides fundamental insights into the electronic structure of dithioacetals. The geometric parameters derived from these studies, such as bond lengths and angles, are a direct reflection of the underlying electronic environment. For the primary G+G+ conformer of bis(methylthio)methane, the key bond distances are approximately 1.806 Å for the C-S bonds, and the crucial bond angles are 115.9° for the S-C-S angle and 102.8° for the C-S-C angle. acs.org
Conformational Energy Landscapes of Dithioacetal Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting a wide range of molecular properties and behaviors due to its balance of accuracy and computational cost. mdpi.com For dithioacetal systems, DFT is applied to predict spectroscopic data and to explore the energetics of chemical reactions. dergipark.org.tr The B3LYP functional is a popular choice that often yields results in good agreement with experimental data. dergipark.org.tr
DFT calculations are widely used to predict spectroscopic parameters, such as vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr By calculating the harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be constructed and compared with experimental results to aid in the assignment of fundamental vibrational modes. nih.govdergipark.org.tr Similarly, DFT can be used to calculate the electronic structure with high precision, which allows for the prediction of NMR spectra. mdpi.com While specific DFT-based spectroscopic predictions for bis(ethylthio)methane were not found in the search results, this is a standard computational methodology. For instance, DFT/TD-DFT calculations have been successfully used to explain the electronic spectral properties of five-coordinated copper(II) complexes. researchgate.net
A significant application of DFT is the elucidation of reaction mechanisms by mapping potential energy surfaces. mdpi.commdpi.com This involves locating stationary points, including reactants, products, and transition states (TS), and calculating their relative energies to determine activation barriers. mdpi.com This approach provides a detailed, molecular-level understanding of reaction pathways. mdpi.com For example, DFT studies on dithioether compounds have been used to investigate reactivity. A comparative study noted that the oxidation of bis(methylthio)methane to its corresponding sulfoxides proceeds with a lower activation energy compared to 1,3-bis(methylthio)-2-methoxypropane, a difference attributed to reduced steric hindrance. Such calculations can explain how factors like steric and electronic effects influence reactivity and reaction pathways.
Prediction of Spectroscopic Parameters and Chemical Shifts
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational preferences of molecules in condensed phases, such as liquids. acs.org MD simulations have been performed for liquid bis(methylthio)methane to determine its equilibrium liquid structure and conformational distribution. acs.org
In one study, simulations were carried out using the GROMACS package with two different all-atom force fields, OPLS-AA and EncadS. acs.org These simulations showed that despite some differences between the force fields, the conformational landscape in the liquid state was consistent. acs.org The main conformer was identified as the AG form, followed by the G+G+ form. acs.org This contrasts with gas-phase studies, where the G+G+ conformer is dominant, highlighting the significant influence of the condensed-phase environment on molecular conformation. acs.orgacs.org
Table 2: Conformer Population of Bis(methylthio)methane in the Liquid State from MD Simulations
| Conformer | Population (%) |
|---|---|
| AG | 54 |
| G+G+ | 31 |
Data sourced from molecular dynamics computer simulations with OPLS-AA and EncadS all-atom force fields. acs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bis(methylthio)methane |
| 1,3-Bis(methylthio)-2-methoxypropane |
Computational Insights into Reactivity and Selectivity
Theoretical and computational chemistry studies provide powerful insights into the molecular structure, stability, and reactivity of thioacetals like this compound. While specific computational research on this compound is limited, extensive studies on its close analog, Bis(methylthio)methane, offer a clear framework for understanding its behavior. These studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to explore conformational landscapes, geometric parameters, and reaction pathways. acs.org
Detailed computational analyses have been performed on Bis(methylthio)methane, providing valuable data on its conformational preferences. acs.org Gas-phase electron diffraction studies, supported by ab initio molecular orbital calculations, have determined the conformational mixture of this analog. acs.org Such studies are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and chemical reactivity.
Computational methods are also instrumental in investigating the reactivity of dithia compounds. For instance, studies on the oxidation of Bis(methylthio)methane and other dithianes have utilized calculations to determine the energies and stereoelectronic effects of reactants, products, and transition states. kit.edu These theoretical investigations help to rationalize experimental outcomes, such as why certain oxidizing agents preferentially yield specific products like sulfoxides or sulfones. kit.edu The insights gained from the computational analysis of Bis(methylthio)methane's reactivity, particularly in oxidation reactions, are largely applicable to this compound due to their structural similarity.
Research Findings on the Analog Compound Bis(methylthio)methane:
Conformational Analysis: At approximately 100 °C in the gas phase, Bis(methylthio)methane exists predominantly in the G+G+ conformation (about 70%), with a smaller contribution from a GA form. The major G+G+ conformer has C2 symmetry. acs.org
Energetics: The enthalpy difference between the two primary conformers was determined to be 2.2(6) kcal mol⁻¹. This experimental finding is supported by calculations using various levels of theory, which predict similar energy gaps. acs.org
Oxidation Reactivity: Theoretical studies on the oxidation of dithia compounds indicate a mutual influence between the two sulfur atoms, which affects reactivity. kit.edu Calculations on transition states help explain the product distribution observed with different oxidizing agents like hydrogen peroxide and potassium permanganate. kit.edu
The tables below summarize key computational data reported for Bis(methylthio)methane, which serves as a model for understanding this compound.
Table 1: Calculated Enthalpy Differences (ΔH) for Conformers of Bis(methylthio)methane at 373 K
| Computational Method | ΔH (kcal mol⁻¹) |
| HF | 1.49 |
| MP2 | 2.38 |
| B3LYP | 2.15 |
| Data sourced from a combined Gas-Phase Electron Diffraction and ab initio study. acs.org |
Table 2: Selected Geometric Parameters for the G+G+ Conformer of Bis(methylthio)methane
| Parameter | Value |
| r(C-S) | 1.806(2) Å |
| ∠(C−S−C) | 102.8(24)° |
| ∠(S−C−S) | 115.9(3)° |
| Dihedral Angle φ(CSCS) | 54(6)° |
| Data sourced from a combined Gas-Phase Electron Diffraction and ab initio study. acs.org |
Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates and Reagents
While bis(ethylthio)methane (CAS 4396-19-4) is commercially available and has a defined chemical structure, specific research detailing its broad utility as a synthetic intermediate or reagent is not widely documented. scbt.comnih.gov Its basic properties are known, but extensive studies on its reactivity and applications are scarce.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H12S2 |
| Molecular Weight | 136.28 g/mol |
| CAS Number | 4396-19-4 |
| Appearance | Liquid (predicted) |
Data sourced from PubChem and Santa Cruz Biotechnology. scbt.comnih.gov
A study on the synthesis of thiophene (B33073) derivatives utilizes a related but more complex starting material, 1,1-bis(ethylthio)-1-en-4-ynes. mdpi.com In this research, the 1,1-bis(ethylthio) moiety undergoes an isomerization and subsequent cyclization to form the thiophene ring. mdpi.com This suggests that the "bis(ethylthio)" functional group can be a precursor to certain heterocyclic systems. However, direct application of this compound itself as a starting material for a wide range of heterocyclic compounds is not well-documented in the available literature. Another publication mentions the synthesis of complex triazoles containing an ethylthio group, such as "Bis[4-(m-)tolyl-5-ethylthio-l,2,4-triazol-3-yl] methane (B114726)," but does not specify this compound as the precursor. tandfonline.com
Precursors for Heterocyclic Compound Synthesis
Development of Organic Photosensitizers and Related Materials
There is no evidence in the reviewed literature to suggest that this compound is used in the development of organic photosensitizers. Research in this field typically involves complex chromophoric molecules capable of absorbing light and generating reactive oxygen species, a function for which this compound is not suited. mdpi.comnih.gov
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a substance by non-living chemical and physical processes.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Solvolysis is a more general term for reactions in which a solvent molecule is a reactant. Thioethers like Bis(ethylthio)methane are generally stable to hydrolysis under neutral conditions. However, related compounds have been studied under varying pH and temperature to assess their stability. For instance, the solvolysis of bismethanesulphonates of arylthiopropanes in acetic acid and methanol (B129727) has been investigated, revealing complex reaction pathways that can include the formation of diacetates and dimethyl ethers. rsc.org While this compound itself is reported to be immiscible in water, its stability in various environmental matrices would be influenced by factors such as pH and the presence of other reactive species. nbinno.comnacchemical.comzhishangchem.com
Oxidation is a primary degradation mechanism for thioethers in the environment. nih.gov The aerobic biological oxidation of a thioether group to its corresponding sulfoxide (B87167) and sulfone has been reported for various sulfide-containing compounds. escholarship.org In environmental matrices, thioethers can be oxidized by reactive species such as hydroxyl radicals. escholarship.orgnih.gov For example, the oxidation of thioethers in stormwater has been shown to be an effective removal method, with by-products including sulfoxides and sulfones. nih.gov The presence of other organic matter, such as humic acid and cysteine, can impact the efficiency of this oxidation. nih.gov
Hydrolysis and Solvolysis Reactions
Identification and Characterization of Degradation Products
The degradation of this compound in the environment is expected to proceed through several key pathways, including oxidation, hydrolysis, and biodegradation, leading to a variety of transformation products.
Oxidation Products:
Oxidation is a primary transformation pathway for thioethers in the environment. This can occur through reactions with photochemically produced reactive oxygen species in the atmosphere and water, or via microbial action in soil and sediments. The sulfur atoms in this compound are susceptible to oxidation, leading to the sequential formation of sulfoxides and sulfones.
A study on the oxidation of the related compound, bis(methylthio)methane (B156853), using various oxidizing agents demonstrated the formation of sulfoxides and sulfones. kit.edu By analogy, the oxidation of this compound is expected to yield the following products:
Bis(ethylsulfinyl)methane (Sulfoxide): The initial oxidation product where one or both sulfur atoms are oxidized to a sulfoxide group.
Ethyl-sulfinyl-(ethyl-sulfonyl)-methane (Mixed Sulfoxide-Sulfone): A potential intermediate where one sulfur atom is a sulfoxide and the other is a sulfone.
Bis(ethylsulfonyl)methane (Sulfone): The fully oxidized product where both sulfur atoms are oxidized to sulfone groups. kit.edu
The specific products formed and their distribution can depend on the oxidizing agent and reaction conditions. For instance, some oxidizing agents may preferentially yield bissulfoxides, while others may lead to the formation of sulfones. kit.edu
Atmospheric Degradation Products:
In the atmosphere, this compound is likely to be degraded by reaction with hydroxyl (•OH) radicals, a key oxidant in the troposphere. The atmospheric degradation of simple dialkyl sulfides like dimethyl sulfide (B99878) (DMS) is known to proceed via H-atom abstraction from the alkyl groups and •OH addition to the sulfur atom. researchgate.net These reactions initiate a complex sequence of oxidative processes. researchgate.net
By analogy with DMS, the reaction of this compound with •OH radicals is expected to lead to the formation of a variety of products, including:
Ethanesulfonic acid (ESA): A likely major end-product of the atmospheric oxidation of the ethylthio groups.
Sulfuric acid (H₂SO₄): Could be formed through further oxidation of sulfur-containing fragments. researchgate.net
Carbonyl compounds: Such as formaldehyde (B43269) and acetaldehyde, resulting from the breakdown of the carbon skeleton.
Biodegradation Products:
Based on the metabolism of other organosulfur compounds, potential biodegradation products could include:
Ethanethiol (B150549): From the cleavage of the C-S bond.
Simple organic acids and alcohols: From the further breakdown of the ethyl groups.
Carbon dioxide and sulfate: As the ultimate mineralization products.
The table below summarizes the potential degradation products of this compound based on known degradation pathways of analogous compounds.
| Degradation Pathway | Potential Degradation Products |
| Oxidation | Bis(ethylsulfinyl)methane, Ethyl-sulfinyl-(ethyl-sulfonyl)-methane, Bis(ethylsulfonyl)methane |
| Atmospheric Degradation | Ethanesulfonic acid, Sulfuric acid, Formaldehyde, Acetaldehyde |
| Biodegradation | Ethanethiol, Simple organic acids, Alcohols, Carbon dioxide, Sulfate |
Environmental Transport and Distribution Modelling (focused on chemical transformations)
Predicting the environmental transport and distribution of this compound is crucial for understanding its potential exposure pathways and environmental impact. Multimedia environmental fate models are computational tools used for this purpose. rsc.orgeolss.net These models use the physicochemical properties of a chemical, along with environmental parameters, to simulate its partitioning and transformation in different environmental compartments such as air, water, soil, and sediment. rsc.orgeolss.net
Modelling Approaches:
Multimedia fate models are based on the principle of mass balance, tracking the input, transport, and transformation of a chemical in a defined environment. eolss.net For this compound, a Level III or Level IV model would be appropriate for a realistic assessment. These models consider the non-equilibrium, steady-state (Level III) or non-equilibrium, non-steady-state (Level IV) conditions, which account for the rates of intermedia transport and degradation. eolss.net
Influence of Chemical Transformations on Transport and Distribution:
The chemical transformations of this compound significantly influence its environmental transport and distribution.
Oxidation: The oxidation of this compound to its sulfoxide and sulfone derivatives would substantially alter its physicochemical properties. An increase in polarity and water solubility would be expected, which in turn would decrease its volatility and tendency to partition to organic carbon in soil and sediment. This transformation would likely reduce its long-range transport potential in the atmosphere and increase its mobility in aqueous systems.
Atmospheric Degradation: The rapid reaction of this compound with hydroxyl radicals in the atmosphere would limit its atmospheric lifetime and, consequently, its potential for long-range atmospheric transport. The degradation products, such as ethanesulfonic acid and sulfuric acid, are highly water-soluble and would be readily removed from the atmosphere through wet and dry deposition. This would lead to their partitioning into surface waters and soil.
The table below illustrates the expected changes in key physicochemical properties upon transformation of this compound and the resulting impact on its environmental transport.
| Compound | Expected Change in Property | Impact on Environmental Transport |
| Bis(ethylsulfinyl)methane | Increased polarity and water solubility, decreased vapor pressure | Reduced atmospheric transport, increased mobility in water |
| Bis(ethylsulfonyl)methane | Further increased polarity and water solubility, further decreased vapor pressure | Significantly reduced atmospheric transport, high mobility in water |
| Ethanesulfonic acid | High water solubility, low volatility | Rapid removal from the atmosphere via deposition, high mobility in aquatic systems |
Advanced Analytical Methodologies for Detection and Quantitation
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for isolating Bis(ethylthio)methane from other volatile and semi-volatile compounds. The choice of technique is dictated by the compound's inherent volatility.
Gas Chromatography (GC) Method Development
Gas chromatography is the principal technique for the analysis of this compound due to its volatile nature. While detailed literature specifically outlining method development for pure this compound is limited, general methods for analyzing volatile sulfur compounds (VSCs) in various matrices like food are well-established and applicable. acs.orgacs.org
Method development typically involves optimizing sample introduction, separation, and detection. For sample introduction, headspace solid-phase microextraction (HS-SPME) is frequently employed as it is a fast, simple, and solvent-free technique for extracting volatiles from a sample matrix. mdpi.comishs.org The selection of the SPME fiber coating is critical for efficiently trapping VSCs.
The GC separation is generally performed on a capillary column. Non-polar or semi-standard non-polar columns are often used for VSC analysis. nih.gov The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to achieve adequate separation from other co-eluting compounds. springermedizin.demdpi.com
Multidimensional Chromatography Applications
Multidimensional chromatography, particularly multidimensional gas chromatography (MDGC), offers significantly enhanced resolution for analyzing target compounds in highly complex samples. acs.org This technique is powerfully applied to differentiate natural and synthetic versions of the analogous compound, bis(methylthio)methane (B156853), in high-value food products like truffles. eurekalert.orgpeakscientific.comchromatographytoday.comnih.gov However, specific applications or developed methods of multidimensional chromatography focusing solely on this compound are not documented in the reviewed scientific literature.
Coupling of Chromatographic Techniques with Spectrometry
To achieve unambiguous identification and reliable quantitation, chromatographic systems are coupled with spectrometric detectors.
GC-MS and GC-MS/MS for Compound Identification and Quantitation
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive method for the identification of this compound. Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting mass-to-charge ratio (m/z) of the fragments is measured. The resulting mass spectrum serves as a chemical fingerprint for identification.
This compound has been identified as a volatile component in foods such as durian using GC-MS. jfda-online.com Public chemical databases like PubChem contain reference mass spectra for this compound, which are used to confirm its identity in samples. nih.gov
Table 1: GC-MS Data for this compound Identification
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | 1-(ethylsulfanylmethyldisulfanyl)ethane | nih.gov |
| Molecular Formula | C5H12S2 | nih.gov |
| Molecular Weight | 136.3 g/mol | nih.gov |
| CAS Number | 4396-19-4 | nih.gov |
| Kovats Retention Index | 1054, 1055 (Semi-standard non-polar column) | nih.gov |
| Primary Library | NIST | nih.gov |
This interactive table provides key identifiers and spectral data used in the GC-MS analysis of this compound.
Isotope Ratio Mass Spectrometry for Compound Origin Discrimination
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to determine the origin of a compound by measuring the ratio of its stable isotopes (e.g., ¹³C/¹²C). This method can effectively distinguish between natural compounds (derived from plants) and synthetic versions (derived from petrochemicals), as they have different isotopic signatures. acs.orgeurekalert.org
This technique has been successfully developed and applied for the authentication of the key truffle aroma compound bis(methylthio)methane to combat food fraud. eurekalert.orgpeakscientific.comchromatographytoday.com Despite its utility, there are no specific studies in the reviewed literature that apply isotope ratio mass spectrometry to this compound for compound origin discrimination.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis(methylthio)methane |
| Diethyl disulfide |
| Hydrogen sulfide (B99878) |
| Methanethiol |
| Propane-1-thiol |
Derivatization Strategies for Enhanced Analytical Performance
Derivatization in analytical chemistry is a process where a target compound is chemically modified to produce a new compound, or derivative, with properties that are more suitable for a given analytical method. chromatographyonline.com For gas chromatography (GC), the primary goals of derivatization are to increase the volatility and thermal stability of an analyte, reduce its polarity, and improve the response of the detector, thereby enhancing separation and sensitivity. research-solution.com Common derivatization reactions include silylation, acylation, and alkylation, which typically target active hydrogen atoms in functional groups like hydroxyls (-OH), thiols (-SH), amines (-NH), and carboxylic acids (-COOH). research-solution.com
This compound, as a thioacetal, does not possess the active hydrogen atoms that are the usual targets for these common derivatization techniques. It is a relatively volatile and thermally stable compound, making it directly amenable to analysis by GC without chemical modification. Consequently, direct injection following a suitable extraction and concentration step, such as headspace solid-phase microextraction (HS-SPME), is the standard and most practical approach for its analysis. frontiersin.org
While direct derivatization of this compound is uncommon, the strategy is highly relevant for other volatile sulfur compounds (VSCs), particularly thiols (mercaptans), which often coexist in the same samples. Thiols can be challenging to analyze due to their high reactivity and potential for peak tailing on chromatographic columns. Derivatization of these related compounds can prevent their oxidation and improve chromatographic performance, which is crucial for accurately profiling the complete VSC landscape of a sample. researchgate.netresearchgate.net For instance, thiols can be derivatized to form more stable and less polar derivatives, leading to better analytical outcomes. mdpi.com
| Derivatization Strategy | Target Analytes | Reagent Example | Purpose and Benefits |
|---|---|---|---|
| Silylation | Thiols, Alcohols, Phenols, Carboxylic Acids | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. mdpi.com |
| Acylation | Thiols, Amines, Alcohols | Pentafluorobenzoyl chloride | Introduces an acyl group, creating less polar and more volatile derivatives (esters, amides). Can enhance detector response, especially for electron capture detectors (ECD). research-solution.com |
| Alkylation (via Michael Addition) | Volatile Thiols (e.g., methanethiol, ethanethiol) | 3-Buten-2-one | Forms a stable thioether, preventing oxidative losses of highly volatile and reactive thiols during sample workup. researchgate.net |
Emerging Analytical Technologies for Trace Analysis
The analysis of this compound at trace and ultra-trace levels in complex matrices like food and environmental samples presents significant challenges. tugraz.at To overcome these, several advanced analytical technologies have been developed that offer enhanced sensitivity, selectivity, and separation power.
Sulfur Chemiluminescence Detector (SCD) The Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) is a powerful tool for the selective analysis of sulfur-containing compounds. gcms.cz The SCD provides a highly sensitive, linear, and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. gcms.cz This simplifies quantification, as a single sulfur compound can be used as a standard for many others. gcms.cz Its high selectivity eliminates interference from non-sulfur-containing compounds in the matrix, making it ideal for analyzing complex samples like food and beverages where sulfur compounds are key to the aroma profile, even at trace levels. tugraz.atshimadzu.comlcms.cz
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) For exceedingly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation capability compared to conventional one-dimensional GC. mdpi.com In a GC×GC system, analytes are subjected to two distinct separation columns with different stationary phases. acs.org This enhanced separation power is crucial for resolving co-eluting compounds in complex volatile profiles. When coupled with a high-speed detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS becomes an exceptionally powerful tool for the untargeted screening and identification of trace-level compounds, including VSCs like this compound, in matrices such as herbal medicines or food. mdpi.comphcog.com
Stable Isotope Dilution Analysis (SIDA) Stable Isotope Dilution Analysis (SIDA) is a premier quantification technique that provides high accuracy and precision by compensating for analyte loss during sample preparation and analysis. researchgate.net The method involves adding a known amount of a stable-isotope-labeled version of the target analyte (e.g., deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the earliest stage of sample preparation. frontiersin.orgfrontiersin.org Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during extraction, concentration, and injection. The final quantification is based on the ratio of the response of the native analyte to its labeled counterpart, typically measured by mass spectrometry. This approach has been successfully used to accurately quantify related sulfur compounds and is considered a gold-standard method for trace analysis in food and biological samples. spectroscopyasia.comopenaccessgovernment.org
| Technology | Principle | Key Advantage for this compound Analysis | Typical Application |
|---|---|---|---|
| Sulfur Chemiluminescence Detector (SCD) | Detects sulfur compounds by converting them to sulfur monoxide (SO) in a flame, which then reacts with ozone to produce light (chemiluminescence). | High selectivity and sensitivity for sulfur; equimolar response simplifies quantification. researchgate.netgcms.cz | Analysis of flavor and off-flavor sulfur compounds in food and beverages. gcms.czshimadzu.com |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) | Utilizes two separation columns with different selectivities connected by a modulator, providing greatly enhanced peak capacity and separation power. mdpi.comacs.org | Resolves target analyte from complex matrix interferences; ideal for untargeted screening of volatile profiles. chromatographyonline.comphcog.com | Detailed characterization of complex volatile mixtures in food, environmental, and biological samples. nih.gov |
| Stable Isotope Dilution Analysis (SIDA) | Uses a stable-isotope-labeled analog of the analyte as an internal standard to correct for sample loss and matrix effects. researchgate.net | Provides highly accurate and precise quantification, compensating for analytical variability. frontiersin.orgspectroscopyasia.com | Reference method for quantifying trace compounds in food chemistry, metabolomics, and authenticity studies. frontiersin.orgopenaccessgovernment.org |
Future Research Directions and Emerging Applications
Exploration in Cutting-Edge Materials Science Fields
The incorporation of thioacetal moieties, such as those found in bis(ethylthio)methane, into polymers and other advanced materials is a burgeoning area of research. Organosulfur compounds are known to be vital components in materials with applications in organic electronics and advanced polymers. tus.ac.jpbritannica.com
A key application is the development of degradable polymers. The thioacetal bond is susceptible to cleavage under specific conditions, such as in the presence of reactive oxygen species (ROS) or through hydrolysis. researchgate.netrsc.org This property has been exploited to create ROS-responsive poly(thioacetal)s and degradable poly(vinyl ether)s where thioacetal bonds are periodically arranged in the main polymer chain. rsc.orgnih.gov These materials can be designed to degrade into controlled, low-molecular-weight fragments, which is highly desirable for biomedical applications like drug delivery and tissue engineering. nih.gov The synthesis of dual-stimuli degradable poly(vinyl ether)s containing both thioacetal and carbonate bonds further expands the possibilities for creating "smart" materials that respond to multiple triggers. rsc.org
The development of new synthetic routes to sulfur-containing functional polymers, including polythioacetals, is a major focus aimed at underpinning the importance of sulfur in modern polymer chemistry. sciencesconf.org Beyond degradable polymers, organosulfur materials are being investigated for use in rechargeable lithium batteries, where they can serve as high-capacity electrode materials. rsc.org The unique properties of this compound and its derivatives could thus be harnessed to create next-generation materials for energy storage, electronics, and biomedical technologies. tus.ac.jpchemicalprocessing.com
Q & A
Q. What are the standard protocols for synthesizing bis(ethylthio)methane, and how can purity be validated?
this compound is synthesized via nucleophilic substitution reactions involving formaldehyde and ethanethiol under controlled conditions. A typical protocol involves refluxing reactants in a non-polar solvent (e.g., benzene) with a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis, purity is validated using 1H/13C-NMR spectroscopy to confirm molecular structure and gas chromatography-mass spectrometry (GC-MS) to assess impurity profiles . For quantitative purity, elemental analysis (C, H, S) should align with theoretical values (C: 32.38%, H: 6.55%, S: 61.07%) .
Q. How can researchers characterize the redox properties of this compound?
Cyclic voltammetry (CV) is the primary method for studying redox behavior. This compound’s sulfur-rich structure allows for reversible oxidation/reduction peaks, which can be correlated with its LUMO energy levels via extended Hückel molecular orbital calculations . Complementary techniques like UV-vis spectroscopy can track absorbance shifts during redox events, while X-ray diffraction (XRD) provides structural insights into redox-induced conformational changes .
Q. What analytical techniques are essential for verifying this compound’s stability under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. For hydrolytic stability, monitor decomposition in aqueous solutions using high-performance liquid chromatography (HPLC) at varying pH levels. Structural integrity under reactive environments (e.g., acidic/basic media) can be tracked via in situ Fourier-transform infrared spectroscopy (FTIR) .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when synthesizing this compound derivatives?
Contradictions in NMR or mass spectra often arise from side reactions (e.g., over-alkylation) or solvent impurities. To resolve this:
- Perform control experiments with incremental reagent additions to isolate intermediate species.
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks.
- Cross-validate with single-crystal XRD for unambiguous structural assignments .
Document all anomalies in supplementary materials with raw data to enable peer verification .
Q. What experimental design principles apply to studying this compound’s coordination chemistry with transition metals?
When designing metal-coordination studies:
- Select metals (e.g., Pd, Cu) with known affinity for thioether ligands.
- Optimize solvent polarity and temperature to favor chelation over decomposition.
- Use Job’s method of continuous variation to determine stoichiometry and ESI-MS to identify adducts.
- Validate binding constants via isothermal titration calorimetry (ITC) .
Q. How can researchers reconcile conflicting results in this compound’s catalytic applications?
Contradictory catalytic outcomes (e.g., varying turnover frequencies) may stem from:
- Trace metal impurities in reactants (validate via ICP-MS).
- Solvent effects on reaction kinetics (test in polar vs. non-polar media).
- Substrate scope limitations (systematically vary substituents).
Adopt statistical design of experiments (DoE) to identify dominant variables and minimize confounding factors .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound-based experiments?
- Detailed synthetic logs : Document reaction times, temperatures, and purification steps (e.g., column chromatography gradients).
- Open-source data : Share raw spectroscopic files (NMR, MS) and crystallographic CIF files in supplementary materials .
- Reagent batch tracking : Record supplier lot numbers to account for variability in ethanethiol purity .
Q. How should researchers approach computational modeling of this compound’s electronic properties?
- Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO/LUMO energies.
- Validate models against experimental redox potentials and UV-vis spectra .
- Disclose software versions and convergence criteria to enable replication .
Data Presentation and Peer Review Compliance
- Tables : Include comparative data (e.g., synthetic yields, spectroscopic shifts) with error margins (SD/SE).
- Figures : Use annotated spectra and reaction schemes; avoid duplicating data in text and visuals .
- Ethical reporting : Disclose failed experiments and unresolved contradictions to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
